

Recent EGFR-Targeted Agents in Development

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Compound Focus: Mutated EGFR-IN-1

Cat. No.: S547919

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Compound / Agent Name	Type / Modality	Target / Indication	Key Development Phase (as of 2025)
Zipalertinib (CLN-081/TAS6417) [1]	Oral Tyrosine Kinase Inhibitor (TKI)	EGFR exon 20 insertion (ex20ins) and other uncommon mutations in NSCLC	Phase 2b (REZILIENT2 trial)
CFT8919 [2]	Oral Protein Degradator	EGFR L858R mutation in NSCLC	Phase 1 (Dose escalation)
Amivantamab [3]	Bispecific Antibody	EGFR and MET; approved for EGFR exon 20 insertions	FDA-approved
Sunvozertinib [3]	Tyrosine Kinase Inhibitor (TKI)	EGFR exon 20 insertions	Accelerated FDA Approval

Scientific Context for EGFR Mutations & Preclinical Research

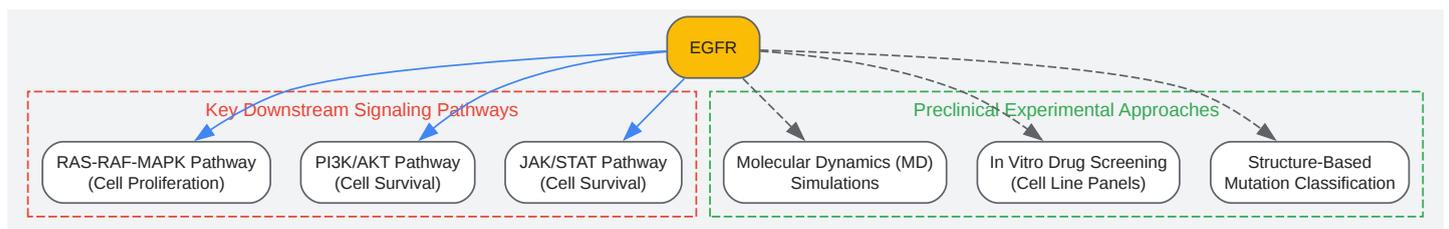
While data on "EGFR-IN-1" is unavailable, current research provides a framework for how such compounds are studied. The field has moved beyond simply identifying mutations to understanding their structural and functional consequences to predict drug response [4].

- **Mutation Classification:** A 2021 study in *Nature* proposed that EGFR mutations be classified into four **structure-based groups** (Classical-like, T790M-like, Ex20ins-L, and PACC) rather than by their exon location alone. This classification is more predictive of a mutation's response to various TKIs [4].
- **Preclinical Study Methods:** The search results highlight advanced techniques used in modern preclinical studies for EGFR inhibitors, which could be relevant for understanding how a compound like "EGFR-IN-1" might be characterized.
 - **Molecular Dynamics (MD) Simulations:** A 2025 study detailed an MD protocol to rapidly predict how rare EGFR mutations (like S768I, D761N) lead to kinase overactivation by analyzing the stability of the α C-helix and activation loop [5].
 - **In Vitro Drug Screening:** Researchers test mutant EGFR cell lines against a panel of 18+ EGFR inhibitors representing different generations (1st, 2nd, 3rd) and types (Ex20ins-active) to generate a sensitivity profile [4].

How to Proceed with Your Research

Given the lack of direct results, here are suggestions for finding the information you need:

- **Verify the Compound Name:** "Mutated EGFR-IN-1" may be an internal code from a specific research institution or a vendor's catalog name. Checking the source of the name might provide more clues.
- **Broaden Your Search:** Focus your literature search on the broader field. Use general terms like "preclinical development of EGFR inhibitors," "EGFR mutation mechanisms," or "targeted protein degradation in EGFR" to find relevant methodologies and background [6] [4] [7].
- **Explore Related Pathways:** The diagram below outlines the EGFR signaling pathway and key experimental approaches for studying EGFR mutations and inhibitors, based on the information available in the search results.



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Diagram Overview: This diagram illustrates the core EGFR signaling pathways driving oncogenic processes and the modern preclinical research approaches used to investigate EGFR mutations and targeted therapies, as identified in the search results. [8] [4] [5]

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